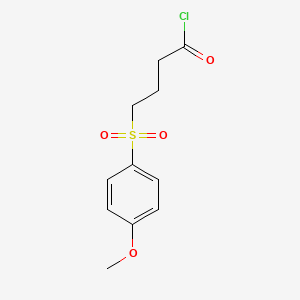

4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride

Description

4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride is an organosulfur compound featuring a butanoyl chloride backbone (CH₂CH₂CH₂COCl) with a 4-methoxyphenyl sulfonyl group (-SO₂-C₆H₄-OCH₃) attached at the terminal carbon. This structure combines the reactivity of an acyl chloride with the electron-donating properties of the methoxy-substituted aromatic sulfonyl group. The compound is primarily utilized in organic synthesis as an acylating agent, particularly in peptide coupling and sulfonamide formation. Its methoxy group enhances solubility in polar aprotic solvents, while the sulfonyl moiety stabilizes intermediates during reactions .

Properties

IUPAC Name |

4-(4-methoxyphenyl)sulfonylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO4S/c1-16-9-4-6-10(7-5-9)17(14,15)8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLDORZJXQKOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride is a synthetic compound that has garnered attention in the fields of chemistry and pharmacology due to its potential biological activities. Its unique structure, featuring a sulfonyl group and an aromatic moiety, suggests interactions with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The chemical structure of 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride can be represented as follows:

- Molecular Formula : CHClOS

- Molecular Weight : 272.74 g/mol

The compound's sulfonyl group is known for its ability to form strong hydrogen bonds, while the aromatic rings can engage in π-π stacking interactions, enhancing its binding affinity to biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl moiety enhances its reactivity, allowing it to participate in various biochemical pathways. This interaction can modulate protein activity, leading to desired pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride exhibit significant antimicrobial properties. For instance, derivatives have shown bactericidal effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of protein synthesis and disruption of nucleic acid production pathways .

Table 1: Antimicrobial Activity Data

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15.625 |

| Compound B | Escherichia coli | 31.250 |

| Compound C | Enterococcus faecalis | 62.500 |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that derivatives can inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NCI-H522) and breast cancer (MCF7). The IC values for these activities are promising, suggesting that structural modifications could enhance efficacy .

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| Compound D | NCI-H522 | 0.06 |

| Compound E | MCF7 | 0.10 |

| Compound F | SK-OV-3 | 0.25 |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a derivative of the compound exhibited a minimum inhibitory concentration (MIC) of 15.625 µM against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent against resistant strains .

- Anticancer Potential : In another study, derivatives showed significant cytotoxicity against MCF7 breast cancer cells with IC values ranging from 0.06 µM to 0.25 µM, indicating their potential utility in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

This compound is being investigated for its potential as an antimicrobial and anticancer agent. The sulfonyl chloride functional group is known for its reactivity, which can facilitate interactions with biological macromolecules, potentially inhibiting enzymes or receptors critical for the survival of pathogens or cancer cells. For instance, similar compounds have shown efficacy against various cancer cell lines and pathogens, suggesting that 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride may exhibit comparable biological activities .

Mechanism of Action

The mechanism involves the interaction of the compound's functional groups with target molecules within cells. The methoxy group enhances lipophilicity, allowing better membrane penetration, while the sulfonyl group can participate in nucleophilic attack reactions, leading to the formation of covalent bonds with target proteins .

Organic Synthesis

Building Block for Complex Molecules

4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives through reactions such as acylation and substitution. The compound's sulfonyl chloride functionality makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups .

Reactions and Products

The compound can undergo several types of reactions:

- Oxidation: Transforming the methoxy group into a hydroxyl group.

- Reduction: Converting the sulfonyl group to a sulfide.

- Substitution: Replacing the methoxy group with other functional groups .

| Reaction Type | Description | Example Product |

|---|---|---|

| Oxidation | Methoxy to Hydroxy | 4-((4-Hydroxyphenyl)sulfonyl)butanoyl chloride |

| Reduction | Sulfonyl to Sulfide | 4-((4-Methoxyphenyl)sulfide)butanoyl chloride |

| Substitution | Methoxy Replacement | 4-((4-Amino phenyl)sulfonyl)butanoyl chloride |

Material Science

The unique structural properties of 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride make it a candidate for developing novel materials with specific electronic or optical properties. Research indicates that compounds with similar sulfonamide functionalities can exhibit interesting properties that may be exploited in sensor technology or as catalysts in chemical reactions .

Study on Antiparasitic Activity

Recent studies have indicated that derivatives related to this compound exhibit significant antiparasitic effects. For example, compounds structurally similar to 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride have shown efficacy against nematodes such as Toxocara canis, demonstrating concentration-dependent viability reduction in parasites .

Structure–Activity Relationship (SAR) Studies

Research has focused on understanding how structural variations affect biological activity. For instance, modifying the substituents on the benzene ring or altering the sulfonamide group can significantly impact potency against specific biological targets. These insights are crucial for designing more effective therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

4-Methylsulfonylbenzyl Bromide

- Structure : Benzyl bromide with a methylsulfonyl group at the para position.

- Key Differences :

(4-Fluoro-phenyl)-methanesulfonyl Chloride

- Structure : Methanesulfonyl chloride with a 4-fluorophenyl substituent.

- Key Differences :

Backbone Variations

4-(4-Methoxyphenoxy)benzenesulfonyl Chloride (ST-2321)

- Structure: Aromatic benzenesulfonyl chloride with a 4-methoxyphenoxy group.

- Key Differences: The aromatic backbone reduces solubility in aliphatic solvents compared to the aliphatic butanoyl chain. Reactivity in sulfonylation reactions is lower due to resonance stabilization of the sulfonyl group on the benzene ring .

2-(4-Methoxyphenoxy)butanoyl Chloride (QZ-8871)

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Electronic Effects : Methoxy groups improve solubility but reduce electrophilicity compared to fluorine or methylsulfonyl substituents .

- Backbone Influence: Aliphatic acyl chlorides (e.g., butanoyl) exhibit higher reactivity in nucleophilic substitutions than aromatic sulfonyl chlorides .

- Safety Considerations : All sulfonyl chlorides are moisture-sensitive and require anhydrous handling. Methoxy-substituted derivatives show improved stability compared to halogenated analogs .

Preparation Methods

Synthesis of the Butanoyl Chloride Intermediate

The butanoyl chloride moiety in 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride is typically prepared as 4-chlorobutanoyl chloride or a closely related acyl chloride. Several industrially viable and research-level methods exist:

1.1 Chlorination of γ-Butyrolactone

- Method: γ-Butyrolactone is reacted with bis(trichloromethyl) carbonate (also known as triphosgene) in the presence of organic amine catalysts (e.g., pyridine, DMF) at elevated temperatures (50–180°C). This reaction proceeds via chlorination and ring-opening to yield 4-chlorobutanoyl chloride.

- Conditions: Solvent-free or with organic solvents such as xylene; catalyst loading typically 0.1–10 mol% relative to γ-butyrolactone; reaction times range from 4 to 6 hours.

- Yields: Reported yields vary from 20% to over 70% depending on precise conditions, catalyst, and scale.

- Purification: The crude product is purified by vacuum distillation (e.g., collecting fractions at 105–112°C under 50 mmHg) and drying over anhydrous magnesium sulfate.

- Advantages: Raw materials are readily available; operation is relatively safe and suitable for scale-up; residual phosgene is removed by nitrogen purging.

- References: Detailed examples and yields are reported in patent CN101445447A (2008), describing reaction specifics and purification steps.

1.2 Sulfur Oxychloride (SOCl2) Mediated Chlorination

- Method: γ-Butyrolactone is reacted with sulfur oxychloride in the presence of mixed catalysts comprising copper oxide (CuO) and zinc oxide (ZnO) treated with concentrated sulfuric acid. The reaction is carried out at 50–80°C with controlled addition of SOCl2.

- Process: After reaction completion (5–7 hours), excess SOCl2 is recovered by vacuum distillation, and the product is precipitated and separated.

- Catalyst Recycling: The catalyst mixture can be recycled, improving the process sustainability.

- Purification: Under reduced pressure distillation separates the crude 4-chlorobutanoyl chloride from residual SOCl2 and by-products.

- Advantages: High yield (>90%), high purity, mild reaction conditions, and industrial applicability.

- Environmental Aspect: This method addresses environmental concerns by reducing toxic solvent use and improving waste handling.

- References: Described comprehensively in patent CN104592001A (2014).

Sulfonylation to Form 4-((4-Methoxyphenyl)sulfonyl)butanoyl Chloride

The sulfonylation step introduces the 4-methoxyphenylsulfonyl group onto the butanoyl chloride backbone. This is typically achieved by reacting the acyl chloride intermediate with 4-methoxybenzenesulfonyl chloride or by sulfonylating an appropriate amine or alcohol precursor.

2.1 Direct Sulfonylation Using Aryl Sulfonyl Chlorides

- Method: Sulfonylation of amines or alcohols with aryl sulfonyl chlorides is a well-established method for sulfonamide and sulfonate ester formation. For 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride, the reaction involves coupling the butanoyl chloride intermediate with 4-methoxyphenylsulfonyl chloride under mild conditions.

- Conditions: Room temperature or slightly elevated temperatures; typically in solvents such as dichloromethane or ethanol; bases like potassium carbonate may be used to neutralize HCl formed.

- Catalysis: Sometimes catalysts such as fly-ash:H3PO4 under ultrasonication have been reported to enhance reaction rates and yields.

- Yields: High yields (90–96%) are reported for related sulfonamide syntheses with electron-donating substituents like methoxy groups enhancing yield.

- References: Experimental procedures for related sulfonamide syntheses are documented in peer-reviewed literature, e.g., Dineshkumar et al. (2019).

2.2 Stepwise Synthesis via Sulfonamide Intermediates

- Method: Preparation of sulfonamide intermediates by reacting 4-methoxybenzenesulfonyl chloride with appropriate amines, followed by acylation at the butanoyl chloride moiety.

- Advantages: Allows for structural diversification and fine-tuning of reaction conditions.

- References: Medicinal chemistry studies on sulfonylated analogs provide synthetic routes involving sulfonylation and subsequent acylation steps.

Summary Table of Preparation Methods

Research Findings and Notes

- Electron-donating groups such as methoxy on the phenyl ring improve sulfonylation yields and facilitate purification due to better reactivity and solubility profiles.

- The choice of catalyst and solvent in the chlorination step critically affects yield and purity; mixed metal oxide catalysts with acid treatment show superior performance and recyclability.

- Safety considerations include handling of phosgene derivatives and sulfur oxychloride; nitrogen purging and vacuum distillation are essential to remove toxic residuals.

- Industrial processes emphasize mild conditions, catalyst recycling, and environmental compliance, especially minimizing toxic organic solvents and by-products.

Q & A

Q. What are the optimal synthetic routes for 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride, and how can reaction yields be maximized?

The compound is typically synthesized via sulfonation of a 4-methoxyphenyl precursor followed by chlorination. A common approach involves reacting 4-methoxyphenylsulfonylbutyric acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key parameters to optimize include:

- Temperature : Maintain 0–5°C during chlorination to minimize side reactions (e.g., hydrolysis of the acyl chloride) .

- Solvent : Use dry dichloromethane or toluene to enhance reactivity.

- Catalyst : Add a catalytic amount of dimethylformamide (DMF) to accelerate the reaction .

Yield improvements (>80%) are achievable by purifying intermediates (e.g., sulfonic acid derivatives) via recrystallization or column chromatography before chlorination .

Q. How can the structure of 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride be confirmed using spectroscopic methods?

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Strong absorbance at ~1770–1800 cm⁻¹ (C=O stretch of acyl chloride) and ~1350–1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches) .

- Mass Spectrometry :

Q. What purification strategies are recommended for isolating 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride?

- Distillation : Vacuum distillation (b.p. ~423°C at 760 Torr) is effective for large-scale purification but requires careful temperature control to prevent decomposition .

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (4:1) to remove polar impurities.

- Recrystallization : Dissolve in cold diethyl ether and precipitate with hexane for high-purity crystals (>95%) .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxyphenyl group influence the reactivity of the sulfonyl and acyl chloride moieties?

The electron-donating methoxy group activates the sulfonyl moiety toward nucleophilic substitution while stabilizing the acyl chloride against hydrolysis. Computational studies (DFT) show:

- Reduced electrophilicity at the sulfonyl sulfur due to resonance donation from the methoxy group .

- Enhanced electrophilicity at the acyl chloride carbon, facilitating reactions with amines or alcohols to form amides/esters .

Experimental validation via Hammett plots (σ⁺ values) confirms these electronic effects .

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

Discrepancies in NMR or IR data often arise from solvent effects or impurities. For example:

- Solvent Polarity : Acyl chloride carbonyl shifts vary by ~5 ppm in DMSO vs. CDCl₃.

- Impurity Identification : Use 2D NMR (HSQC, HMBC) to distinguish between target signals and byproducts (e.g., hydrolyzed carboxylic acid) .

Cross-referencing with high-purity samples (e.g., CAS 1706460-77-6) and databases like PubChem or DSSTox is critical .

Q. What mechanistic insights explain its stability under varying storage conditions?

- Hydrolysis Sensitivity : The acyl chloride hydrolyzes rapidly in humid environments (t₁/₂ <24 hours at 25°C, 60% RH).

- Stabilization Strategies : Store under inert gas (Ar/N₂) at -20°C in amber vials with molecular sieves to absorb moisture .

- Degradation Products : Hydrolysis yields 4-((4-methoxyphenyl)sulfonyl)butanoic acid, identifiable via TLC (Rf ~0.3 in EtOAc/hexane) .

Q. What computational methods are suitable for predicting its reactivity in novel reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in aprotic vs. protic solvents to model reaction pathways .

- QSPR Models : Correlate substituent effects (e.g., methoxy vs. chloro) with reaction rates using Hammett parameters .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.